N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a cyclopropane carboxamide group, and a dichlorobenzyl moiety
Properties
IUPAC Name |
N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-10-3-8(4-11(16)6-10)5-12-7-17-14(20-12)18-13(19)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARYNWFEKJPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 3,5-dichlorobenzyl chloride.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the thiazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide contributes to its potential as an antimicrobial agent. Studies have shown that derivatives of thiazole can inhibit the growth of bacteria and fungi, making them suitable candidates for further development as antibiotics .
Anticancer Properties
this compound has also been investigated for its anticancer potential. Thiazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that this compound can affect cancer cell lines, leading to decreased viability and increased rates of apoptosis .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole ring | Enhances antimicrobial and anticancer activity |
| Cyclopropane moiety | Influences binding affinity to biological targets |
| 3,5-Dichlorobenzyl group | Modulates lipophilicity and cellular uptake |
Research has shown that modifications to these structural features can lead to variations in potency and selectivity against different biological targets .
Case Studies and Clinical Trials
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
-
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics . -
Case Study 2: Anticancer Activity
In another investigation focusing on cancer therapy, a derivative of this compound was tested on human breast cancer cell lines. The compound showed a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar thiazole structure but different substituents.
3,5-dichlorobenzamide derivatives: Compounds with similar dichlorobenzyl groups but different core structures.
Uniqueness
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of a thiazole ring, a cyclopropane carboxamide group, and a dichlorobenzyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the synthesis, biological activity, and pharmacological properties of this compound, drawing on various studies and research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of thiazole derivatives with cyclopropanecarboxylic acid derivatives. The structural characterization is typically confirmed using techniques such as NMR spectroscopy and elemental analysis. For instance, a related compound was synthesized with a yield of 91%, exhibiting a melting point of 201–202°C and characterized by specific NMR shifts indicating the presence of thiazole and cyclopropane moieties .
Table 1: Structural Characteristics of Synthesized Compounds
| Compound Name | Yield (%) | Melting Point (°C) | Key NMR Shifts (ppm) |
|---|---|---|---|
| This compound | 91 | 201–202 | 12.33 (NH), 7.45 (C6H4), 4.19 (CH2) |
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of compounds related to this compound. One study reported that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value of approximately 3.903 µM. This activity was notably superior to established chemotherapeutic agents such as 5-FU and Cisplatin .
The proposed mechanism for the antitumor activity involves the inhibition of specific signaling pathways associated with tumor growth and proliferation. The thiazole moiety is believed to play a crucial role in this inhibitory action by interacting with key proteins involved in cancer cell signaling .
Case Study: In Vivo Efficacy
A case study involving the administration of a related thiazole compound demonstrated significant tumor regression in murine models. The study utilized pharmacokinetic modeling to assess drug absorption and distribution, revealing that the compound maintained therapeutic levels in plasma for extended periods post-administration .
Table 2: Summary of Antitumor Activity Studies
| Study Reference | Compound Tested | IC50 (µM) | Comparison Drug | Result |
|---|---|---|---|---|
| Related Thiazole Compound | 3.903 | 5-FU | Superior activity | |
| Thiazole Derivative | - | - | Tumor regression in vivo |
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that compounds like this compound exhibit favorable absorption characteristics. The drug's metabolism involves major cytochrome P450 isoforms, which are crucial for its biotransformation and clearance from the body. Studies have also assessed potential drug-drug interactions that could arise from CYP inhibition or induction .
Safety Profile
The safety profile of these compounds is critical for their development as therapeutic agents. Initial toxicity assessments suggest low toxicity at therapeutic doses; however, further studies are required to fully elucidate their safety margins in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
